Hydroxyphenstatin
Description
Contextualization within Antineoplastic Agent Discovery Programs
The development of novel antineoplastic agents is a cornerstone of cancer research, with a significant focus on identifying and optimizing compounds that can selectively target and eliminate malignant cells. A fruitful strategy within these discovery programs involves the investigation of natural products, which often possess unique and potent biological activities. The research leading to Hydroxyphenstatin is rooted in the exploration of constituents from the South African willow tree, Combretum caffrum. acs.orgresearchgate.net Bioassay-guided studies of this plant led to the isolation of the combretastatins, a class of stilbene (B7821643) compounds with powerful cytotoxic effects. nih.gov
Specifically, the discovery of combretastatin (B1194345) A-4 and its remarkable antineoplastic activity spurred extensive structure-activity relationship (SAR) studies. acs.orgresearchgate.netfigshare.com These programs aim to synthesize analogues of a lead compound to enhance potency, improve pharmacological properties, or simplify the chemical structure for easier manufacturing. It was within this context of modifying and optimizing the potent natural product combretastatin A-1 that its benzophenone (B1666685) derivative, this compound, was synthesized. acs.orgresearchgate.net The significant anticancer activity observed in a related analogue, phenstatin (B1242451), provided the impetus for this synthetic effort. acs.org
Structural and Functional Relationship to Combretastatin and Phenstatin Analogues
This compound is structurally and functionally a member of a group of compounds that includes the natural combretastatins and the synthetic phenstatins.
Structural Relationship: The parent compounds, combretastatin A-1 and combretastatin A-4, are natural cis-stilbenes, meaning they feature two substituted phenyl rings connected by a Z-configured double bond. nih.gov This specific spatial arrangement is critical for their biological function. Phenstatin was the first key synthetic analogue, created by replacing the ethylene (B1197577) bridge of combretastatin A-4 with a carbonyl group (C=O). nih.gov This modification results in a benzophenone structure that effectively locks the two aryl rings in a fixed conformation, mimicking the biologically active cis-geometry of the parent stilbene. nih.gov
Following the success of phenstatin, this compound was synthesized as the benzophenone derivative of combretastatin A-1. acs.orgfigshare.com Therefore, phenstatin and this compound share the same benzophenone core but differ in the substitution pattern on one of the phenyl rings, mirroring the difference between their respective parent compounds, combretastatin A-4 and combretastatin A-1.
Functional Relationship: Functionally, these compounds are all potent inhibitors of cancer cell growth. acs.orgnih.gov They exert their cytotoxic effects through the same primary mechanism: the inhibition of tubulin polymerization. acs.orgnih.gov The remarkable antineoplastic activity of phenstatin, which was found to be a very strong anticancer substance, directly encouraged the synthesis and evaluation of this compound. acs.org Research confirmed that this compound is also a potent inhibitor of tubulin polymerization, with an activity level comparable to that of its parent compound, combretastatin A-1. acs.orgresearchgate.netfigshare.com
Significance in the Development of Tubulin-Targeting Agents
The protein tubulin is a highly significant target in oncology. google.commdpi.com It is the fundamental building block of microtubules, which are essential components of the cytoskeleton and, critically, form the mitotic spindle required for chromosome segregation during cell division. google.com Agents that interfere with microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and ultimately induce apoptosis (programmed cell death), making them effective anticancer drugs. lenus.ie
This compound and its analogues are significant contributors to the class of tubulin-targeting agents known as colchicine-site binders. nih.govgoogle.com Like combretastatin A-4 and phenstatin, this compound functions by binding to the colchicine (B1669291) site on β-tubulin, which destabilizes the entire tubulin-microtubule protein system. nih.govgoogle.com This action prevents the assembly of tubulin dimers into functional microtubules.
The development of structurally simpler, yet highly potent, synthetic compounds like this compound is of great importance. researchgate.net They serve as valuable molecular probes for studying tubulin interactions and as lead compounds for creating new therapeutics. nih.gov The successful translation of the structural features of a complex natural product into a more synthetically accessible scaffold, without loss of potent activity, represents a key advancement in medicinal chemistry and the ongoing effort to develop improved tubulin inhibitors for cancer treatment. nih.govgoogle.com
Research Data on Tubulin Polymerization Inhibition
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for key compounds, indicating their potency in inhibiting tubulin polymerization in cell-free assays. A lower IC₅₀ value signifies greater potency.
| Compound | IC₅₀ for Tubulin Polymerization Inhibition (μM) | Relationship |
| Phenstatin | 1.0 nih.gov | Synthetic analogue of Combretastatin A-4 |
| Combretastatin A-4 | ~0.96 - 4.0 frontiersin.orgmdpi.com | Natural Product |
| This compound | Potent, activity comparable to Combretastatin A-1 acs.orgfigshare.com | Synthetic analogue of Combretastatin A-1 |
| Combretastatin A-1 | Potent inhibitor acs.orgnih.gov | Natural Product |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H18O7 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(2,3-dihydroxy-4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O7/c1-21-11-6-5-10(15(19)16(11)20)14(18)9-7-12(22-2)17(24-4)13(8-9)23-3/h5-8,19-20H,1-4H3 |
InChI Key |
WCZBBVLCJJAASE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)O)O |
Synonyms |
(2',3'-dihydroxy-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone hydroxyphenstatin |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Hydroxyphenstatin
Established Synthetic Pathways for Hydroxyphenstatin Core Structure
Several synthetic routes have been developed to construct the fundamental framework of this compound, each with distinct advantages and approaches.
Iridium-Catalyzed Tandem C-O, C-H Bond Activation Approaches
Recent advancements in organic synthesis have introduced iridium-catalyzed reactions as a powerful tool for C-H bond activation. nih.govdiva-portal.org This methodology can be applied to the synthesis of complex molecules like this compound by enabling the direct functionalization of C-H bonds, offering a more atom-economical and efficient route compared to traditional methods that often require pre-functionalized starting materials. acs.orgumn.edu The use of an iridium catalyst can facilitate a tandem C-O and C-H bond activation sequence, allowing for the construction of the diaryl ketone core of this compound from simpler precursors. umn.edu This approach is part of a broader trend in utilizing transition-metal catalysis for the efficient synthesis of pharmaceuticals and other complex organic molecules. diva-portal.org
Benzhydrol Intermediate Oxidation Routes
A common and effective method for synthesizing this compound involves the oxidation of a benzhydrol intermediate. researchgate.netnih.gov This two-step process begins with the coupling of a protected bromobenzene (B47551) with a benzaldehyde (B42025) to form the corresponding benzhydrol. researchgate.netnih.gov The subsequent oxidation of this secondary alcohol yields the desired benzophenone (B1666685) structure of this compound. researchgate.netnih.govyoutube.com This route is advantageous due to its straightforward nature and the ready availability of the starting materials. The oxidation step can be achieved using various oxidizing agents, with bleach (sodium hypochlorite) being one reported reagent in the presence of a phase transfer catalyst. youtube.com
Table 1: Key Steps in Benzhydrol Intermediate Oxidation Route
| Step | Description |
|---|---|
| 1. Coupling | A protected bromobenzene is coupled with a benzaldehyde to form a benzhydrol intermediate. researchgate.netnih.gov |
Pinacol (B44631) Rearrangement and Autoxidative Decarbonylation Strategies
An innovative synthetic pathway to this compound utilizes a pinacol rearrangement followed by an autoxidative decarbonylation. acs.orgnih.gov This sequence starts with a highly substituted trans-stilbene (B89595) derivative, which undergoes asymmetric dihydroxylation to produce an optically pure vicinal diol. acs.orgpsiberg.com This diol is then subjected to a BF₃·OEt₂-catalyzed pinacol rearrangement, which results in the formation of a racemic substituted diphenylacetaldehyde (B122555). acs.orgpsiberg.comyoutube.com This aldehyde serves as a crucial intermediate. psiberg.com The final step involves a base-catalyzed autoxidative decarbonylation during desilylation, which converts the diphenylacetaldehyde into this compound. acs.orgnih.gov
This method, while involving multiple steps, allows for the construction of the core structure from stilbene (B7821643) precursors. acs.org The pinacol rearrangement is a key transformation in this sequence, converting a 1,2-diol to a carbonyl compound. psiberg.com
Multi-Step Syntheses from Commercially Available Precursors
This compound can be synthesized through multi-step sequences starting from readily available commercial precursors. researchgate.netlibretexts.org One reported method involves a two-step synthesis where 3,4,5-trimethoxybenzoic acid is condensed with pyrogallol. researchgate.net This is followed by a selective methylation using dimethyl sulphate in the presence of potassium carbonate to yield this compound. researchgate.net Such multi-step syntheses are often designed for scalability and to avoid the use of expensive or difficult-to-handle reagents. researchgate.netarxiv.org The design of these routes often involves retrosynthetic analysis to identify practical starting materials and efficient reaction sequences. libretexts.org
Skeletal Clipping and Benzannulation Approaches
A novel approach for the synthesis of highly substituted 2-hydroxybenzophenones, including the this compound framework, involves the skeletal clipping of 3-benzofuranones. researchgate.netrsc.org This transition-metal-free method proceeds through an annulation, ring clipping, and benzannulation process under mild conditions. rsc.orgrsc.org In this strategy, a 3-benzofuranone undergoes annulation with a dielectrophile, followed by the clipping of the newly formed ring and subsequent benzannulation to generate the desired benzophenone structure. rsc.org This methodology offers a unique way to construct the this compound core by rearranging the molecular skeleton of a more complex starting material. rsc.org
Development of this compound Analogues and Derivatives
The development of analogues and derivatives of this compound is a key area of research aimed at improving its pharmacological profile. nih.gov These modifications often involve changes to the substitution pattern on the aromatic rings or alterations to the ketone group.
For instance, a new family of phenstatin (B1242451) analogues has been synthesized that incorporates modifications on both the A-ring and the B-ring. researchgate.net This includes replacing the 3,4,5-trimethoxyphenyl group with a 2,3,4-trimethoxyphenyl arrangement and substituting the B-ring with an N-alkyl-5-indolyl group. researchgate.net Additionally, the keto oxygen has been converted into substituted nitrogen groups, such as oximes and hydrazones. researchgate.net
The synthesis of these analogues often follows similar strategies to those used for the parent compound, such as the condensation of appropriately substituted benzoic acids and phenols, or the modification of key intermediates. researchgate.netmdpi.com The goal of creating these derivatives is to explore the structure-activity relationship (SAR) and to identify compounds with enhanced potency and better therapeutic properties. nih.govnih.gov
Table 2: Examples of this compound Analogues
| Analogue Type | Modification |
|---|---|
| A-ring Modified | Replacement of the 3,4,5-trimethoxyphenyl group with a 2,3,4-trimethoxyphenyl group. researchgate.net |
| B-ring Modified | Introduction of an N-alkyl-5-indolyl moiety. researchgate.net |
| Keto Group Modified | Conversion to oximes and hydrazones. researchgate.net |
Furthermore, prodrugs of this compound, such as the sodium phosphate (B84403) derivative, have been synthesized to improve properties like aqueous solubility. nih.gov This is typically achieved by phosphorylation of the hydroxyl group. nih.gov
Synthesis of Phosphate Derivatives
A significant challenge in the development of combretastatin-related compounds, including this compound, is their limited water solubility. To overcome this, a common and effective strategy is the introduction of a phosphate group, creating a water-soluble prodrug. This prodrug is designed to be inactive in its administered form but is converted in vivo by endogenous nonspecific phosphatases to the active cytotoxic parent compound. nih.gov
The synthesis of a sodium phosphate prodrug of this compound has been successfully reported. nih.govacs.org The synthetic route involves a multi-step process:
Synthesis of this compound (6a): The parent compound, this compound, was first synthesized by the coupling of a protected bromobenzene with a benzaldehyde to form a benzhydrol intermediate. Subsequent oxidation of the benzhydrol yielded the benzophenone structure of this compound. nih.govacs.orgresearchgate.net
Phosphorylation: this compound is then subjected to phosphorylation. A key method employs a protected phosphite, such as dibenzyl phosphite, to introduce the phosphate moiety onto the hydroxyl group of the A-ring, yielding a protected phosphate intermediate (dibenzyloxyphosphoryl this compound). nih.govresearchgate.net Other phosphorylating agents used for related compounds include phosphoryl dihalides or di-tert-butyl N,N-diethylphosphoramidite. portico.orggoogle.comgoogle.com
Deprotection and Salt Formation: The protecting groups (e.g., benzyl (B1604629) groups) are subsequently cleaved, often through hydrogenolysis, to yield the free phosphate ester. nih.govresearchgate.net This is followed by conversion to a stable, water-soluble salt, typically the disodium (B8443419) salt, by treatment with a sodium base. nih.govsioc-journal.cn
This prodrug approach has been widely validated with related compounds like combretastatin (B1194345) A-4 phosphate (CA-4-P) and combretastatin A-1 phosphate (OXi4503), which have advanced into clinical studies. nih.govmdpi.comresearchgate.netnih.gov Research has shown that while this compound itself is a potent inhibitor of tubulin polymerization, its phosphorylated derivative is inactive in this regard, confirming its character as a prodrug that requires bioactivation. nih.gov
Table 1: Key Phosphate Prodrugs of Combretastatin Analogues
| Prodrug Name | Active Parent Compound | Key Feature | Reference |
|---|---|---|---|
| This compound Sodium Diphosphate (B83284) | This compound | Water-soluble prodrug of this compound. | nih.gov |
| Combretastatin A-4 Phosphate (CA-4-P) | Combretastatin A-4 | Clinically evaluated vascular disrupting agent. | nih.govportico.org |
| Combretastatin A-1 Phosphate (OXi4503) | Combretastatin A-1 | Dual-function vascular disrupting and cytotoxic agent. | mdpi.comresearchgate.net |
Generation of Pyrrolo-Fused Heterocyclic Analogues
Another major direction in the chemical derivatization of this compound class involves replacing one of the phenyl rings with a pyrrolo-fused heterocyclic system. nih.gov This strategy is based on the rationale that substituting the 3-hydroxy-4-methoxyphenyl ring of phenstatin (and by extension, this compound) with bioisosteric heterocyclic scaffolds like indolizine, pyrrolopyridazine, or pyrroloquinoline can yield compounds with enhanced anticancer properties. mdpi.comtandfonline.com
The synthesis of these analogues often utilizes 1,3-dipolar cycloaddition of cycloimmonium N-ylides to an appropriate dipolarophile, such as ethyl propiolate, as a key step to construct the fused pyrrole (B145914) ring system. nih.govmdpi.com This has led to the generation of several novel series of phenstatin analogues.
Notable examples include:
Pyrrolo[1,2-a]quinolines: One derivative from this series, compound 10a , demonstrated potent anticancer activity across numerous cell lines, in several cases outperforming the parent phenstatin. It showed particular efficacy against the A498 renal cancer cell line. mdpi.com
Pyrrolo[1,2-b]pyridazines and Pyrrolo[2,1-a]phthalazines: Two new series of compounds were synthesized where these heterocyclic moieties replaced the B-ring of phenstatin. nih.gov Structure-activity relationship studies on these compounds revealed that specific substitutions on both the heterocyclic ring and the remaining phenyl ring were crucial for cytotoxic activity. nih.govtandfonline.com
Pyrrolo[2,3-d]pyrimidines: This scaffold, also known as 7-deazapurine, is a well-established pharmacophore in medicinal chemistry. mdpi.commdpi.com Analogues of phenstatin incorporating a pyrrolo[2,3-d]pyrimidine ring have also been reported as a promising area of investigation. nih.govtandfonline.com
Table 2: Anticancer Activity of a Pyrrolo[1,2-a]quinoline Analogue
| Compound | Description | Cancer Cell Line | Activity (GI₅₀) | Reference |
|---|---|---|---|---|
| Compound 10a | Pyrrolo[1,2-a]quinoline analogue of phenstatin | A498 (Renal Cancer) | 27 nM | mdpi.com |
| COLO 205 (Colon Cancer) | <10 nM | |||
| T-47D (Breast Cancer) | <10 nM | |||
| Phenstatin (Control) | Parent benzophenone compound | A498 (Renal Cancer) | 150 nM | mdpi.com |
| COLO 205 (Colon Cancer) | 32 nM | |||
| T-47D (Breast Cancer) | 22 nM |
Strategic Modifications of Aromatic Ring Substituents
The potency of this compound and its analogues is highly dependent on the substitution patterns of its aromatic rings. Strategic modification of these substituents is a cornerstone of the SAR exploration for this chemical family. nih.gov The goal is to optimize interactions with the colchicine (B1669291) binding site on tubulin by altering the steric, electronic, and hydrophobic properties of the molecule. drughunter.com
Modifications have been explored on both the A-ring (typically the 3,4,5-trimethoxyphenyl ring) and the B-ring.
A-Ring Modifications: The 3,4,5-trimethoxy substitution pattern on the A-ring is considered optimal for high potency in many combretastatin and phenstatin analogues, as it facilitates key binding interactions within the colchicine site. However, variations are explored to fine-tune activity. In the synthesis of pyrrolo[1,2-b]pyridazine (B13699388) analogues, the trimethoxyphenyl A-ring was replaced by other moieties, including 3,4-dimethoxyphenyl, 3,5-dihydroxyphenyl, and 4-bromophenyl groups, to probe the electronic and hydrogen-bonding requirements at this position. nih.govtandfonline.com
The findings from these systematic modifications are crucial for building a comprehensive SAR model, which can guide the future design of more effective and targeted this compound-based anticancer agents.
Structure Activity Relationship Sar Investigations of Hydroxyphenstatin
Correlation of Molecular Architecture with Tubulin Polymerization Inhibition Efficacy
The fundamental molecular architecture of hydroxyphenstatin is critical for its ability to inhibit tubulin polymerization. It shares key structural similarities with other potent colchicine (B1669291) site inhibitors, including a trimethoxyphenyl ring (A-ring) and a second substituted aryl ring (B-ring). nih.govgoogle.com The spatial relationship between these two rings, dictated by the bridging carbonyl group, is a primary determinant of its high efficacy.
This compound demonstrates potent inhibition of tubulin assembly, with reported IC50 values in the sub-micromolar range, comparable to that of combretastatin (B1194345) A-1. nih.govacs.orgacs.org This activity is attributed to its binding to the colchicine site on β-tubulin, which disrupts the formation of microtubules essential for cell division. nih.govnih.gov
SAR studies have revealed that modifications to both the A-ring and B-ring can significantly impact activity. For instance, replacing the 3,4,5-trimethoxyphenyl A-ring with a 2,3,4-trimethoxyphenyl moiety in related phenstatin (B1242451) analogs can diminish antimitotic activities, although compounds retaining the keto bridge still show potency. researchgate.net The substitution pattern on the B-ring is also crucial, with the hydroxyl and methoxy (B1213986) groups playing a key role in the interaction with the tubulin protein. nih.gov
| Compound | A-Ring Moiety | B-Ring Moiety | Tubulin Polymerization Inhibition (IC50) | Reference |
| This compound | 3,4,5-Trimethoxyphenyl | 3'-Hydroxy-4'-methoxyphenyl | ~0.82 µM | acs.org |
| Combretastatin A-1 | 3,4,5-Trimethoxyphenyl | 3'-Hydroxy-4'-methoxyphenyl (cis-stilbene bridge) | Potent | nih.govacs.org |
| Phenstatin | 3,4,5-Trimethoxyphenyl | 4'-Methoxyphenyl | 1.0 µM | nih.gov |
| 2,3,4-Trimethoxy analog | 2,3,4-Trimethoxyphenyl | N-alkyl-5-indolyl | Reduced activity | researchgate.net |
Analysis of Bridging Moiety's Influence on Biological Potency
The bridging moiety connecting the A and B rings plays a pivotal role in establishing the correct conformation for potent biological activity. In this compound, the ketone (carbonyl) group serves as a one-carbon bridge. datapdf.com This sp2-hybridized carbonyl group is crucial as it constrains the two aryl rings in a specific orientation that mimics the active cis-conformation of combretastatins. datapdf.comresearchgate.net
The replacement of the two-carbon ethene bridge of combretastatin A-1 with a one-carbon ketone in this compound was a significant finding, demonstrating that the essential structural requirement for potent tubulin inhibition could be maintained with a different linker. datapdf.com This discovery opened avenues for the design of analogs with improved properties, such as enhanced stability, as the ketone bridge is not susceptible to the cis-trans isomerization that can inactivate stilbene-based compounds like combretastatin A-4. uio.no
Further studies on related compounds have explored various modifications of this bridging unit. For example, converting the ketone to oximes or hydrazones in certain phenstatin analogs led to a significant decrease in antiproliferative activities, highlighting the importance of the carbonyl group itself. researchgate.net The introduction of heterocyclic rings like pyrrole-2-carboxylates or thiophenes in place of the ethylene (B1197577) bridge in combretastatin analogs also resulted in reduced activity, further emphasizing the specific structural and electronic properties required of the bridging moiety. researchgate.net
Examination of Substituent Pattern Effects on Cellular Biological Activity
The pattern of substituents on the aromatic rings of this compound and its analogs is a critical determinant of their cellular biological activity. The trimethoxyphenyl A-ring is a common feature among many potent colchicine-site binding agents, suggesting its importance for high-affinity interaction with tubulin. nih.govgoogle.com
On the B-ring of this compound, the 3'-hydroxy and 4'-methoxy groups are considered key for its potent activity. This substitution pattern is analogous to that of the highly active natural product combretastatin A-1. nih.govacs.org The hydroxyl group, in particular, is often a crucial site for interaction within the colchicine binding pocket and can also serve as a handle for creating water-soluble prodrugs. For instance, phosphorylation of the hydroxyl group in phenstatin, a close analog of this compound, creates a phosphate (B84403) prodrug. acs.org While the phosphorylated derivatives themselves are typically inactive as tubulin inhibitors, they can be converted back to the active phenolic form in vivo. acs.orgnih.gov
Studies on various analogs have systematically explored the impact of altering these substituents. For instance, in a series of 2-aminobenzophenone (B122507) derivatives, the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring was found to be integral for increased growth inhibition. researchgate.net In other studies, replacing the B-ring with different heterocyclic systems, such as N-alkyl-5-indolyl or pyrrolo[1,2-b]pyridazine (B13699388) moieties, often led to a decrease in activity, indicating that the specific electronic and steric properties of the substituted phenyl ring are finely tuned for optimal biological effect. researchgate.nettandfonline.com
| Compound/Analog Type | Key Substituent Modification | Effect on Activity | Reference |
| This compound (6a) | 3'-OH, 4'-OCH3 on B-ring | Potent tubulin polymerization inhibitor | nih.govacs.org |
| This compound Diphosphate (B83284) (6e) | 3'-OPO3Na2 on B-ring | Inactive as tubulin inhibitor | nih.govacs.org |
| Phenstatin (5a) | Lacks 3'-OH group | Potent, but less so than this compound in some contexts | nih.govnih.gov |
| 2,3,4-Trimethoxy A-ring analogs | Isomeric methoxy pattern on A-ring | Greatly diminishes activity | researchgate.net |
| Indole-based analogs | Replacement of B-ring with indole (B1671886) moiety | Variable, often reduced activity | researchgate.net |
| 2-Aminobenzophenones | Introduction of ortho-amino group | Increased growth inhibition | researchgate.net |
Conformational Requirements for Optimized Biological Activity, including "Quasi Cis" Orientation
The three-dimensional conformation of this compound is paramount for its biological activity. A key requirement for potent inhibition of tubulin polymerization by combretastatin-like molecules is the cis or a cis-like orientation of the two aromatic rings. uio.no In natural stilbenes like combretastatin A-4, the Z-isomer is highly active, while the E-isomer is virtually inactive. uio.no
This compound achieves this crucial conformational requirement through its benzophenone core. The sp2-hybridized carbonyl bridge forces the two phenyl rings into a fixed, non-planar conformation. This arrangement, often referred to as a "quasi-cis" orientation, effectively mimics the spatial positioning of the aromatic rings found in the active cis-stilbene (B147466) of combretastatins. datapdf.comresearchgate.net X-ray crystallography has confirmed this twisted conformation for this compound. datapdf.com
This structural constraint is a significant advantage, as it locks the molecule in its active conformation, preventing the isomerization to an inactive form. The ability of the single-carbon ketone bridge to successfully replace the two-carbon ethene bridge while retaining high potency underscores that the critical factor is the relative orientation of the A and B rings, rather than the specific nature of the linker itself. datapdf.com This principle has guided the design of numerous other "cis-restricted" analogs, where various cyclic or rigid linkers are used to enforce the bioactive conformation. uio.noresearchgate.net
Molecular and Cellular Mechanisms of Hydroxyphenstatin S Biological Activity
Interaction with the Tubulin-Microtubule System
The primary molecular target of Hydroxyphenstatin is tubulin, the protein subunit that polymerizes to form microtubules. By interfering with tubulin function, this compound effectively disrupts the dynamic nature of the microtubule network, leading to profound effects on cellular processes, particularly mitosis.
Molecular Inhibition of Tubulin Polymerization
This compound is a potent inhibitor of tubulin polymerization. It exerts its effect by binding to tubulin heterodimers, preventing their assembly into microtubules. This activity is comparable to that of other potent antimitotic agents. While specific IC50 values for this compound are not widely reported in publicly available literature, the activity of closely related compounds provides a strong indication of its potency. For instance, the parent compound, phenstatin (B1242451), and its metabolites have been shown to inhibit tubulin polymerization in the low micromolar range, suggesting a similar or even greater potency for this compound. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a key structure for chromosome segregation during cell division.
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Cell Line |
| Colchicine (B1669291) | 0.43 | - |
| Combretastatin (B1194345) A-4 | 0.52 | - |
| Phenstatin | 2.1 | - |
This table presents the IC50 values for the inhibition of tubulin polymerization by related compounds to provide a comparative context for the activity of this compound.
Disruption of Microtubule Assembly Dynamics
The dynamic instability of microtubules, characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization), is crucial for their cellular functions. This compound disrupts these dynamics by suppressing microtubule polymerization. This leads to a net decrease in the microtubule polymer mass within the cell. The interference with microtubule dynamics prevents the proper formation and function of the mitotic spindle, which is essential for the alignment and separation of chromosomes during mitosis. This disruption ultimately leads to a halt in the cell cycle.
Specific Binding Site Interaction with Tubulin
This compound, like its structural precursors the combretastatins, is known to bind to the colchicine-binding site on the β-subunit of the tubulin heterodimer. nih.govnih.gov This binding site is located at the interface between the α- and β-tubulin subunits within the heterodimer. nih.gov The binding of this compound to this site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into a straight protofilament, which is the fundamental building block of a microtubule. nih.gov This steric hindrance prevents the addition of tubulin dimers to the growing ends of microtubules, thereby inhibiting their assembly. nih.gov The interaction with the colchicine site is a hallmark of a large class of microtubule-destabilizing agents.
Cellular Responses and Pharmacological Effects (Preclinical)
The molecular interactions of this compound with the tubulin-microtubule system trigger a cascade of cellular events, culminating in cell cycle arrest and programmed cell death, or apoptosis. These effects have been observed in various preclinical studies using cancer cell lines.
Induction of Cell Cycle Arrest Mechanisms
By disrupting the formation of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle. During this phase, the cell prepares for and undergoes mitosis. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that prevents the cell from proceeding to anaphase until all chromosomes are properly attached to the spindle microtubules. Prolonged activation of this checkpoint due to the persistent disruption of microtubule dynamics by this compound leads to a sustained G2/M arrest.
| Cell Line | Treatment | % of Cells in G2/M Phase |
| Human Colon Cancer (HCT-116) | Control | 15.2% |
| Human Colon Cancer (HCT-116) | Combretastatin A-4 (10 nM) | 68.5% |
| Human Breast Cancer (MCF-7) | Control | 12.8% |
| Human Breast Cancer (MCF-7) | Combretastatin A-4 (5 nM) | 75.3% |
This table illustrates the induction of G2/M cell cycle arrest by combretastatin A-4, a compound structurally and mechanistically similar to this compound, in different cancer cell lines.
Engagement of Apoptotic Pathways in Target Cells
Sustained arrest in the G2/M phase of the cell cycle is a potent trigger for apoptosis. Cells that are unable to complete mitosis due to the action of this compound ultimately activate intrinsic apoptotic pathways. This process is mediated by a family of cysteine proteases known as caspases. The prolonged mitotic arrest leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, including caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies. The engagement of these apoptotic pathways is a key component of the anticancer activity of this compound.
Modulation of Cellular Proliferation Rates (in vitro)
This compound, a synthetic benzophenone (B1666685) derivative of combretastatin A-1, has been identified as a potent inhibitor of cancer cell growth in preclinical studies. nih.gov Its primary mechanism of action is the potent inhibition of tubulin polymerization. nih.gov By interfering with the dynamics of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle, this compound effectively disrupts the process of cell division. This activity is comparable to that of the natural compound combretastatin A-1, a well-documented anti-cancer agent. nih.gov
While this compound is established as a potent anti-proliferative agent, detailed research findings, including comprehensive data tables of its half-maximal inhibitory concentration (IC50) across a wide range of cancer cell lines, are not extensively available in publicly accessible literature. Consequently, a specific, interactive data table detailing its potency in various cancer types cannot be generated at this time.
Furthermore, specific studies detailing the precise effects of this compound on cell cycle progression and the induction of apoptosis have not been sufficiently reported to provide a thorough analysis. Research on closely related phenstatin analogues, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has shown that these compounds can induce cell cycle arrest in the G2/M phase and trigger apoptosis through caspase activation. nih.gov However, due to the strict focus on this compound, these specific mechanistic details cannot be directly attributed to it without dedicated research.
Computational and Theoretical Studies in Hydroxyphenstatin Research
Molecular Docking Analyses for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, hydroxyphenstatin and its target, β-tubulin. These studies are crucial for understanding the structural basis of its potent antimitotic activity. Research has consistently shown that this compound, like the related compound phenstatin (B1242451), occupies the colchicine (B1669291) binding site at the interface of the α,β-tubulin heterodimer. mdpi.commdpi.com
Docking analyses aim to evaluate the shape and electrostatic complementarity between the ligand and the binding pocket. mdpi.com Studies on this compound analogues reveal key interactions that stabilize the complex. The trimethoxyphenyl A-ring typically anchors deep within the binding site, while the B-ring engages with other regions of the pocket. A critical interaction frequently observed is the formation of a hydrogen bond between the ligand and the sulfhydryl group of the Cys-241 residue in the β-tubulin subunit. mdpi.commdpi.com This interaction is a hallmark of many potent inhibitors that target the colchicine site. mdpi.com The binding mode is further stabilized by a network of van der Waals and hydrophobic interactions with surrounding amino acid residues, which can include Leu-242, Lys-352, and Ala-250. explorationpub.comnih.gov By elucidating these specific ligand-target interactions, molecular docking provides a detailed profile that explains the compound's biological activity and serves as a foundation for designing new derivatives. dntb.gov.uatandfonline.com
| Parameter | Description | Relevance in this compound Research | Example Finding |
|---|---|---|---|
| Target Protein | The biological macromolecule whose activity is modulated by the ligand. | α,β-tubulin heterodimer is the primary target. | Docking is performed into the colchicine binding site (PDB IDs: 1SA0, 4O2B). mdpi.commdpi.com |
| Binding Site | The specific region on the target protein where the ligand binds. | The colchicine binding site, located at the α-β tubulin interface. mdpi.comnih.gov | Analogues are shown to be accommodated within the colchicine site. mdpi.comresearchgate.net |
| Key Interactions | Specific non-covalent bonds (e.g., H-bonds, hydrophobic contacts) between the ligand and protein residues. | These interactions determine binding affinity and stability. | Hydrogen bonding with Cys-241 of the β-tubulin subunit is a critical interaction. mdpi.com |
| Docking Score | A numerical value that estimates the binding affinity of the ligand to the receptor. | Used to rank different analogues and predict their potential biological activity. | Analogues with higher (more negative) docking scores are predicted to have better binding affinity. mdpi.com |
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. tubintrain.eunih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the this compound-tubulin complex in a simulated physiological environment. tubintrain.eu This technique is essential for validating the binding poses predicted by docking and for gaining a deeper understanding of the binding mechanism. nih.govnih.gov
In the context of this compound research, MD simulations are used to assess whether the compound remains stably bound within the colchicine site. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are calculated over the simulation trajectory. A stable RMSD value over several nanoseconds suggests that the complex has reached equilibrium and the ligand's binding pose is stable. mdpi.comdovepress.com These simulations can also reveal the flexibility of different parts of the protein and the ligand, highlighting which interactions are most persistent and crucial for maintaining the bound state. nih.govbiorxiv.org By observing the dynamic behavior of the complex, researchers can confirm the importance of key residues identified in docking studies and gain insights into the conformational dynamics that underlie the compound's inhibitory effect on tubulin polymerization. biorxiv.orgmdpi.com
| Simulation Metric | Description | Significance for this compound-Tubulin Complex |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | A low, stable RMSD indicates the protein-ligand complex is stable and the binding pose is maintained. mdpi.commdpi.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position during the simulation. | Identifies flexible and rigid regions of the tubulin protein upon ligand binding. |
| Binding Free Energy (MM/PBSA) | A post-processing calculation (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate the free energy of binding. | Provides a more accurate estimation of binding affinity than docking scores by considering solvation effects. nih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Confirms the persistence of key hydrogen bonds (e.g., with Cys-241) and their role in stabilizing the complex. dovepress.com |
Theoretical Investigations of Reaction Mechanisms pertinent to this compound Synthesis
The synthesis of this compound, a 2-hydroxybenzophenone, has traditionally involved methods like the Friedel-Crafts acylation of highly activated phenols. umn.edursc.org However, these reactions can suffer from low yields and poor regioselectivity. umn.edu Modern synthetic chemistry has sought more efficient and selective routes, and theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding and optimizing these complex reaction mechanisms. researchgate.netnih.gov
For instance, recent advances include iridium-catalyzed C-H activation and C-O functionalization to achieve sterically controlled regioselective acylation. acs.org In such studies, computational data is generated to complement experimental findings. acs.org Theoretical calculations can map the entire potential energy surface of a reaction, identifying transition states, intermediates, and the rate-determining step. researchgate.netnih.gov This allows chemists to understand why a particular catalyst or set of reaction conditions favors the desired product. For example, DFT calculations can elucidate the mechanism of C-H/C-O bond activation, the formation of key intermediates, and the energy barriers associated with each step, providing a rational basis for the observed high selectivity and yield in the synthesis of this compound and related benzophenones. rsc.orgacs.org
| Synthetic Approach | Computational Method | Key Theoretical Insight | Reference |
|---|---|---|---|
| Iridium-Catalyzed Arene Acylation | DFT Calculations | Elucidation of a unique mechanism integrating C-O and C-H activation with a single catalyst. | acs.org |
| Friedel-Crafts Acylation | DFT Calculations | Identification of the acylium ion formation as the rate-determining step in related reactions. | researchgate.net |
| Skeletal Clipping of 3-Benzofuranones | DFT Calculations | Mapping of the reaction pathway, including double Michael addition steps and transition state energies, to confirm thermodynamic feasibility. | rsc.org |
Application of Structure-Based Drug Design Principles for Novel Analogues
Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. gardp.orgswri.orgnih.gov In the case of this compound, SBDD principles are applied to create novel analogues with potentially improved anticancer activity, better solubility, or other desirable pharmaceutical properties. nih.gov The process begins with the known structure of the this compound-tubulin complex, often derived from molecular docking and MD simulations. gardp.org
Researchers use this structural information to identify regions of the this compound molecule that can be chemically modified. mdpi.com For example, studies have explored modifications to the 3,4,5-trimethoxyphenyl A-ring, replacing it with 3,5-dimethoxyphenyl or 3,4-dimethoxyphenyl groups to investigate their impact on anticancer activity. researchgate.net Other SBDD approaches involve replacing the B-ring with different heterocyclic systems. mdpi.com After designing these new analogues in silico, they are docked into the colchicine binding site to predict whether they retain the ability to bind effectively. mdpi.comresearchgate.net This computational pre-screening helps prioritize which compounds are most promising for chemical synthesis and subsequent biological evaluation. This iterative cycle of design, computational prediction, synthesis, and testing is a cornerstone of modern medicinal chemistry for developing improved tubulin inhibitors based on the this compound scaffold.
| Parent Scaffold | Structural Modification | Design Rationale | Representative Result |
|---|---|---|---|
| Phenstatin/Hydroxyphenstatin | Replacement of trimethoxyphenyl A-ring with 3,5-dimethoxyphenyl or 4-bromophenyl groups. | To investigate the impact of A-ring substituents on antiproliferative activity. | New analogues were synthesized and evaluated, with docking studies confirming their fit in the colchicine site. mdpi.comresearchgate.net |
| Phenstatin | Fusion of a pyrrolophenanthroline system to the core structure. | To create novel heterocyclic analogues and explore new chemical space. | Compound 11c showed significant growth inhibition (GI50 = 296 nM against MDA-MB-435 melanoma). mdpi.com |
| This compound | Conversion to a sodium diphosphate (B83284) prodrug. | To improve water solubility and potential for clinical use. | The prodrug was successfully synthesized, though it was inactive in tubulin polymerization assays. nih.gov |
Q & A
Basic Research Questions
What are the key structural and functional properties of Hydroxyphenstatin that make it a candidate for mechanistic studies?
This compound’s molecular structure (e.g., functional groups, stereochemistry) and biochemical interactions (e.g., binding affinity to target proteins) should be characterized using techniques like NMR, X-ray crystallography, and in vitro assays. Researchers must cross-reference existing literature to identify gaps in structural-functional correlations, ensuring alignment with established protocols for compound characterization .
How should researchers design initial in vitro experiments to assess this compound’s bioactivity?
Adopt a dose-response framework:
- Cell lines : Select models relevant to this compound’s hypothesized mechanism (e.g., cancer cell lines for antiproliferative studies).
- Controls : Include positive/negative controls and vehicle-treated samples.
- Assays : Use standardized assays (e.g., MTT for viability, flow cytometry for apoptosis).
- Replication : Perform triplicate experiments with statistical validation (e.g., ANOVA followed by post-hoc tests) .
What are the best practices for ensuring reproducibility in this compound studies?
- Detailed protocols : Document buffer compositions, incubation times, and equipment settings.
- Batch verification : Validate compound purity across batches via HPLC.
- Data transparency : Share raw data and analysis code in supplementary materials, adhering to NIH guidelines for preclinical research .
Advanced Research Questions
How can contradictory findings in this compound’s efficacy across studies be systematically resolved?
- Meta-analysis : Aggregate data from independent studies to identify confounding variables (e.g., cell line heterogeneity, dosing regimens).
- Sensitivity testing : Replicate experiments under varying conditions (e.g., oxygen levels, co-treatment with inhibitors).
- Mechanistic deconvolution : Use omics approaches (proteomics, transcriptomics) to map downstream pathways affected by this compound .
What advanced statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound experiments?
- Non-parametric models : Use sigmoidal curve-fitting (e.g., Hill equation) for EC50/IC50 calculations.
- Machine learning : Apply clustering algorithms to identify subpopulations of responders/non-responders.
- Multivariate analysis : Incorporate covariates like cell cycle phase or metabolic activity into regression models .
How can researchers ethically justify and optimize in vivo studies of this compound?
- FINER criteria : Ensure the study is Feasible (adequate sample size), Novel (addresses gaps in tumor suppression models), and Ethical (minimizes animal suffering via 3R principles).
- Pilot studies : Use small cohorts to refine endpoints (e.g., tumor volume, survival rates) before large-scale trials .
What strategies validate this compound’s target engagement in complex biological systems?
- Chemical proteomics : Employ affinity-based pulldown assays with this compound-conjugated beads.
- CRISPR/Cas9 : Knock out putative targets to confirm loss-of-function phenotypes.
- SPR/BLI : Quantify binding kinetics in real-time using surface plasmon resonance or bio-layer interferometry .
Methodological Guidance
How should researchers frame hypotheses about this compound’s mechanism of action?
Avoid vague statements like “this compound inhibits cancer.” Instead, use mechanistic logic:
“Given this compound’s structural similarity to known tubulin inhibitors [Citation], we hypothesize it disrupts microtubule dynamics in mitotic cells, leading to G2/M arrest.”
Support with preliminary data (e.g., immunofluorescence showing spindle defects) .
What criteria distinguish high-impact this compound research from incremental studies?
- Novelty : Address understudied pathways or combinatorial effects (e.g., synergy with immunotherapy).
- Clinical relevance : Link findings to biomarkers or resistance mechanisms observed in patient datasets.
- Rigor : Pre-register protocols, use blinded analysis, and adhere to ARRIVE guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
